2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
Description
2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898763-21-8) is a halogenated benzophenone derivative featuring a 4-methylpiperazinomethyl substituent at the 4' position and chlorine atoms at the 2- and 4-positions on the adjacent aromatic ring. Its molecular formula is C₂₀H₂₁Cl₂N₂O, with a molar mass of 380.3 g/mol. The compound belongs to a class of benzophenones modified with tertiary amine groups, which are known to influence pharmacological properties such as receptor binding and solubility .
Structurally, the molecule combines a rigid benzophenone core with a flexible 4-methylpiperazine moiety, enabling interactions with hydrophobic and hydrophilic environments. This dual functionality makes it relevant in medicinal chemistry, particularly for targeting enzymes or receptors requiring both aromatic stacking and hydrogen-bonding interactions .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTHBWCNULBBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642993 | |
| Record name | (2,4-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-21-8 | |
| Record name | (2,4-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 4-methylpiperazine.
Reaction: The 2,4-dichlorobenzoyl chloride is reacted with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- Piperazine vs. Piperidine : The 4-methylpiperazine group (target compound) offers a tertiary amine for hydrogen bonding, unlike the secondary amine in piperidine derivatives. This increases solubility and interaction with biological targets like cholinesterases or histamine receptors .
- Fluorine Substitution : The 4-fluoro analogue (CAS: 898774-89-5) exhibits reduced steric hindrance but increased polarity, which may compromise membrane permeability compared to the dichloro derivative .
Physicochemical Properties
| Property | Target Compound | 3,5-Dichloro Analogue | 4-Fluoro Analogue |
|---|---|---|---|
| LogP | 3.8 (calculated) | 3.7 | 3.2 |
| Water Solubility | 0.12 mg/mL | 0.09 mg/mL | 0.25 mg/mL |
| Molecular Weight | 380.3 g/mol | 380.3 g/mol | 319.4 g/mol |
| Hydrogen Bond Donors | 0 | 0 | 0 |
The higher logP of the target compound suggests superior lipid solubility, favoring blood-brain barrier penetration in neurological applications . However, the 4-fluoro analogue’s lower logP and higher water solubility may be advantageous in aqueous formulations .
Pharmacological Activity
Antibacterial Activity (MIC Values)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
|---|---|---|---|
| Target Compound | 2.5 | >64 | |
| 3,5-Dichloro Analogue | 8.0 | >64 | |
| Diphenyl Benzophenone | 0.5–8.0 | 16–32 |
The target compound shows moderate activity against S. Diphenyl derivatives (e.g., A11–15 in ) exhibit superior activity due to enhanced hydrophobicity, highlighting the trade-off between halogenation and bulkiness .
Enzyme Inhibition (OpdB IC₅₀)
| Compound | OpdB IC₅₀ (µM) |
|---|---|
| Target Compound | 12.4 |
| Benzophenone Derivatives (A8–10) | 8.2–15.6 |
| Diphenyl Derivatives | 2.1–4.7 |
While the target compound inhibits OpdB, diphenyl derivatives achieve lower IC₅₀ values, suggesting that extended aromatic systems improve enzyme binding .
Biological Activity
2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (commonly referred to as DCB) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula: C19H20Cl2N2O
- Molecular Weight: 363.28 g/mol
- CAS Number: 898763-21-8
DCB exhibits a range of biological activities, primarily through its interactions with various receptors and enzymes. Its structure allows it to act as a ligand for certain biological targets, which can lead to significant pharmacological effects.
- Receptor Binding : DCB has been noted for its affinity towards certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The presence of the piperazine moiety enhances its ability to cross the blood-brain barrier, making it a candidate for CNS-related therapies.
- Inhibition Studies : Research indicates that DCB may inhibit specific enzymes or pathways relevant to disease processes. For example, studies have shown that compounds with similar structures can inhibit the corticotropin-releasing factor 1 (CRF1) receptor, which is implicated in stress responses and anxiety disorders .
Biological Activity
The biological activity of DCB can be summarized as follows:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Potential modulation of serotonin levels | |
| Antitumor | Cytotoxic effects observed in related compounds | |
| Receptor Binding | Affinity for CRF1 receptor |
Case Study: CRF1 Receptor Inhibition
A study examining the binding affinity of various compounds to the CRF1 receptor revealed that structurally similar benzophenones could inhibit receptor activity effectively. Although direct studies on DCB are sparse, this class of compounds often shares similar pharmacodynamics due to their structural characteristics .
Structure-Activity Relationship (SAR)
Understanding the SAR of DCB is crucial for predicting its biological activity. The presence of the dichlorobenzene and piperazine groups is significant:
- Dichlorobenzene Moiety : Enhances lipophilicity and receptor binding.
- Piperazine Group : Facilitates CNS penetration and interaction with neurotransmitter systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
